(R)-gatifloxacin is a synthetic fluoroquinolone antibiotic primarily used to treat bacterial infections. It is a stereoisomer of gatifloxacin, which is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This compound is notable for its role in treating respiratory tract infections, urinary tract infections, and skin infections.
Gatifloxacin was initially developed in the 1990s by the pharmaceutical company Bristol-Myers Squibb and has since been utilized in various formulations, particularly in ophthalmic solutions for treating eye infections. The compound is derived from the quinolone structure, which has been modified to enhance its antibacterial properties.
(R)-gatifloxacin belongs to the class of compounds known as fluoroquinolones, which are characterized by their bicyclic core structure and the presence of a fluorine atom. This class of antibiotics works by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
The synthesis of (R)-gatifloxacin can be achieved through several methods, with the most common involving multi-step reactions starting from simpler quinolone derivatives. For example, one method involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with 2-methylpiperazine in the presence of boron trifluoride diethyl etherate to yield gatifloxacin .
(R)-gatifloxacin features a complex molecular structure characterized by a bicyclic core. Its chemical formula is C_19H_22F_2N_4O_3, with a molecular weight of approximately 378.40 g/mol.
The structural representation includes:
(R)-gatifloxacin can undergo various chemical reactions typical for fluoroquinolones:
The reactions often involve monitoring through techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure product purity and yield .
(R)-gatifloxacin exerts its antibacterial effects primarily through:
Both mechanisms lead to bacterial cell death due to the inability to properly replicate their genetic material.
Studies have shown that (R)-gatifloxacin demonstrates potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values typically ranging from 0.5 to 4 µg/mL depending on the bacterial strain .
Relevant analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to characterize these properties further .
(R)-gatifloxacin is primarily used in clinical settings for:
The compound continues to be an area of research interest due to its broad-spectrum activity and the ongoing need for effective antibiotics in clinical practice .
(R)-Gatifloxacin is the dextrorotatory enantiomer of the broad-spectrum fluoroquinolone antibiotic gatifloxacin. Its core structure consists of a quinoline ring with a cyclopropyl group at the N1 position, a fluorine atom at C6, and critical substituents at C7 (3-methylpiperazinyl) and C8 (methoxy group). The chiral center at C7 of the piperazine ring dictates its stereochemistry, significantly influencing its biological interactions. Compared to its (S)-enantiomer, (R)-gatifloxacin demonstrates superior target binding due to optimized spatial orientation toward bacterial enzymes like DNA gyrase and topoisomerase IV [2] [4].
Key stereochemical distinctions include:
Table 1: Comparative Properties of Gatifloxacin Enantiomers
Property | (R)-Gatifloxacin | (S)-Gatifloxacin |
---|---|---|
Chiral Center (C7) | R-configuration | S-configuration |
DNA Gyrase IC₅₀ (μg/mL) | 4.28 [4] | 30.2 [4] |
Topoisomerase IV IC₅₀ | 1.90 [4] | 8.50 [4] |
Aqueous Solubility | pH-dependent (max at pH 2–5) | Similar but reduced bioactivity |
The 8-methoxy group is a critical determinant of stereochemical stability and antibacterial efficacy. Its electron-donating properties increase electron density at C8, enhancing DNA intercalation and reducing resistance development. Key functions include:
The 3-methylpiperazinyl group at C7 governs chiral recognition:
Table 2: Impact of Substituents on Enzymatic Inhibition
Quinolone Derivative | C8 Substituent | C7 Substituent | DNA Gyrase IC₅₀ (μg/mL) | Topoisomerase IV IC₅₀ (μg/mL) |
---|---|---|---|---|
(R)-Gatifloxacin | 8-OCH₃ | 3-methylpiperazinyl | 4.28 [4] | 1.90 [4] |
AM-1121 | 8-H | 3-methylpiperazinyl | 29.5 [4] | 2.80 [4] |
Ciprofloxacin | 8-H | piperazinyl | 582 [4] | 35.2 [4] |
The cyclopropyl group at N1 influences chiral discrimination through steric and electronic effects:
Hybridization studies show that modifying the cyclopropyl group (e.g., to ethyl) disrupts binding affinity by >10-fold, underscoring its role in enantioselective activity [8].
Table 3: Key Structural Motifs and Their Stereochemical Roles in (R)-Gatifloxacin
Structural Motif | Role in Stereochemistry | Biological Consequence |
---|---|---|
C8 Methoxy Group | Electron donation; conformational rigidity | Enhanced DNA intercalation; reduced resistance |
C7 3-Methylpiperazinyl | Chiral center; steric optimization | Enantioselective enzyme binding (GyrA/ParC) |
N1 Cyclopropyl | Hydrophobic anchoring; conformational constraint | Stabilized ternary complex with DNA-enzyme targets |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7